3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
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Overview
Description
3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple hydroxyl groups and a pyran ring, making it a significant molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one typically involves the use of glycosylation reactions. One common method includes the reaction of a suitable pyranone derivative with a glycosyl donor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted pyranones .
Scientific Research Applications
3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may modulate various signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Uniqueness
3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one is unique due to its specific arrangement of hydroxyl groups and the presence of both pyran and oxan rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPBADGYXFZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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